molecular formula C8H15NS B13176363 3-Cyclopropyl-1,4-thiazepane

3-Cyclopropyl-1,4-thiazepane

Cat. No.: B13176363
M. Wt: 157.28 g/mol
InChI Key: LTIAGWBNCLTGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with a thioether under specific conditions to form the thiazepane ring . The reaction conditions often include the use of a base and a solvent such as dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . This method can be optimized to produce the compound in larger quantities while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1,4-thiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazepanes .

Scientific Research Applications

3-Cyclopropyl-1,4-thiazepane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,4-thiazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity and selectivity . The sulfur and nitrogen atoms in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-1,4-thiazepane is unique due to the presence of the cyclopropyl group, which imparts conformational rigidity and enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

3-cyclopropyl-1,4-thiazepane

InChI

InChI=1S/C8H15NS/c1-4-9-8(6-10-5-1)7-2-3-7/h7-9H,1-6H2

InChI Key

LTIAGWBNCLTGOT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CSC1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.